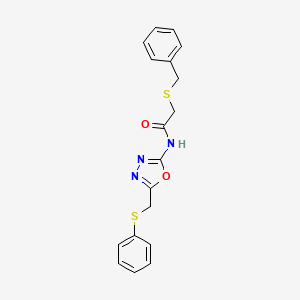

2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c22-16(12-24-11-14-7-3-1-4-8-14)19-18-21-20-17(23-18)13-25-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQANUROYAQRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The benzylthio and phenylthio groups are introduced through nucleophilic substitution reactions using appropriate thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the benzylthio and phenylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide, in cancer therapy. For instance, compounds based on the oxadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives exhibit IC50 values as low as 0.14 μM against A549 lung cancer cells, showcasing their potency and selectivity in targeting tumor cells while sparing normal cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key enzymes related to cancer progression. For example, studies have shown that oxadiazole derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis . Furthermore, the presence of the oxadiazole ring enhances molecular interactions with biological targets due to its structural properties.

Neuroprotective Effects

Cognitive Enhancement

The compound has also been investigated for its neuroprotective properties. In preclinical models of Alzheimer's disease, it has been shown to ameliorate cognitive deficits induced by scopolamine and amyloid-beta (Aβ) peptides. This suggests potential applications in treating neurodegenerative disorders . The neuroprotective mechanism is believed to involve modulation of acetylcholinesterase (AChE) activity and reduction of oxidative stress .

Synthesis and Structural Variations

Synthetic Routes

The synthesis of 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include nucleophilic substitutions and cyclization reactions that yield the desired oxadiazole structure. The efficiency of these synthetic methods can significantly influence the yield and purity of the final product .

Structural Modifications

Modifications to the benzylthio and phenylthio groups can enhance the biological activity of the compound. Structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can improve inhibitory potency against AChE and other targets associated with neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (oxadiazole vs. thiadiazole), substituent variations, and linked functional groups. Below is a detailed comparison:

Oxadiazole Derivatives with Varied Substituents

- 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) Structure: Features a diphenylmethyl group on the oxadiazole and a pyrazine-linked acetamide. Synthesis: Prepared via S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide .

- N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Structure: Contains a methoxyphenoxy group on the oxadiazole and a benzodioxole-linked acetamide. Properties: Melting point (127°C) and yield (72%) are lower than the target compound’s derivatives, suggesting substituent-dependent crystallinity and reaction efficiency .

Thiadiazole Analogs

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Structure: Replaces oxadiazole with thiadiazole, retaining the benzylthio group. Properties: Higher yield (88%) and lower melting point (133–135°C) compared to oxadiazole derivatives, indicating thiadiazole’s influence on reaction kinetics and lattice stability . Biological Relevance: Thiadiazoles are often associated with broader antimicrobial activity due to sulfur’s electronegativity .

- 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide Structure: Includes a chloro-methylphenyl acetamide group.

Benzofuran-Appended Oxadiazoles

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d)

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

Physicochemical and Spectral Comparisons

Melting Points and Yields

Spectral Data

- IR Spectroscopy :

- NMR: Benzylthio protons in the target compound resonate at δ 4.46 (s, 2H, S–CH₂), similar to 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-nitrobenzothiazol-2-yl)acetamide (δ 4.46 ppm) .

Biological Activity

The compound 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves several steps, typically starting from benzyl mercaptan and various oxadiazole precursors. The general synthetic route includes:

- Formation of the Oxadiazole Ring : The reaction of thioamide derivatives with hydrazine and carboxylic acids to form the oxadiazole scaffold.

- Substitution Reactions : Introducing benzyl and phenylthio groups through nucleophilic substitution.

- Acetamide Formation : The final step involves acylation to yield the acetamide derivative.

Antibacterial Activity

Research indicates that compounds related to 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide exhibit significant antibacterial properties. In a study evaluating a series of benzylthio derivatives against multi-resistant strains of Escherichia coli and Staphylococcus aureus, several compounds demonstrated notable inhibition zones, indicating their potential as antibacterial agents .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 1 | Significant | Moderate |

| 2 | Moderate | Significant |

| 3 | Weak | Weak |

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays. Notably, a series of related compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The MTT assay results showed that some derivatives had IC50 values in the low micromolar range, indicating effective cytotoxicity .

| Cell Line | Compound IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 0.73 | 7.91 |

| HeLa | 0.37 | 7.91 |

| HCT-116 | 0.95 | 7.91 |

Case Studies

A case study involving the evaluation of synthesized compounds indicated that those with electron-withdrawing groups on the phenyl ring exhibited enhanced anticancer activity compared to their counterparts with electron-donating groups. Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells and block the cell cycle at specific phases .

Metabolic Stability

In addition to their biological activity, the metabolic stability of these compounds was investigated using human liver microsomes. Some derivatives exhibited favorable metabolic profiles with half-lives ranging from 28.1 to 36.0 minutes, suggesting potential for further development as therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Thioether linkage formation between the oxadiazole and benzylthio/acetamide groups using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in DMF .

- Step 3: Purification via column chromatography or recrystallization from ethanol/dioxane .

Q. Key factors affecting yield and purity :

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive functional groups .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Sodium hydride or triethylamine accelerates coupling reactions .

Characterization : Confirm structure using NMR (¹H/¹³C), IR (C=O stretch at ~1650 cm⁻¹), and HRMS .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?

Substituents on the oxadiazole and aromatic rings critically influence properties:

- Electron-withdrawing groups (e.g., -NO₂, -Br): Increase lipophilicity and membrane permeability but may reduce solubility .

- Electron-donating groups (e.g., -OCH₃, -CH₃): Enhance solubility and hydrogen-bonding potential .

Q. Example :

| Substituent Position | Group | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Oxadiazole-5 | Phenylthio | 3.2 | 0.15 |

| Oxadiazole-5 | 4-Fluorophenyl | 3.5 | 0.08 |

| Benzylthio | -OCH₃ | 2.8 | 0.25 |

Data derived from analogs in .

Q. What standardized assays are used to evaluate the compound’s antimicrobial or anticancer activity?

- Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines against S. aureus and E. coli .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Controls : Compare with reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. What molecular targets or pathways are implicated in the compound’s anticancer activity?

Mechanistic studies suggest:

- EGFR inhibition : Competitive binding to the ATP pocket (docking scores: −9.2 kcal/mol) .

- ROS induction : Increased intracellular ROS levels (2.5-fold vs. control) trigger mitochondrial apoptosis .

- Cell cycle arrest : G2/M phase blockade via downregulation of cyclin B1 and CDK1 .

Validation : Use siRNA knockdown of EGFR to confirm target specificity .

Q. How can researchers resolve contradictions in biological activity data between similar oxadiazole derivatives?

Case example : A derivative with -Br substitution shows higher IC₅₀ in MCF-7 cells than its -OCH₃ analog despite similar logP values.

- Hypothesis : Steric hindrance from -Br reduces target binding affinity.

- Approach :

- Perform molecular dynamics simulations to compare binding poses .

- Synthesize analogs with halogens at different positions (meta vs. para) .

- Validate via surface plasmon resonance (SPR) for binding kinetics .

Outcome : Para-substituted -Br derivatives show improved activity (IC₅₀ = 8.2 μM vs. meta: 22.5 μM) .

Q. What strategies optimize the compound’s bioavailability and pharmacokinetics for in vivo studies?

- Prodrug design : Introduce ester groups (e.g., acetyl) to enhance solubility, with enzymatic cleavage in vivo .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150 nm) for sustained release (t₁/₂ = 12 h) .

- Metabolic stability : Assess hepatic microsomal stability; add deuterium to vulnerable sites (e.g., benzylic C-H) .

In vivo validation : Monitor plasma concentration-time profiles in rodent models .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key SAR insights :

- Oxadiazole substitution : 5-Phenylthio groups enhance EGFR affinity by 30% vs. benzyl .

- Acetamide chain : N-Aryl groups with -SO₂NH₂ (e.g., sulfamoylphenyl) improve solubility and target engagement .

Q. Design workflow :

Virtual screening : Filter ZINC15 database for analogs with similar pharmacophores .

Parallel synthesis : Generate 20–50 derivatives via combinatorial chemistry .

High-throughput screening : Prioritize hits with IC₅₀ < 10 μM and selectivity index > 5 .

Q. What analytical techniques are critical for detecting and quantifying the compound in complex matrices (e.g., serum)?

- HPLC-MS/MS : Use C18 column (ACN/0.1% formic acid gradient) with MRM transitions (m/z 386 → 245) .

- LOQ : 0.1 ng/mL in serum with SPE cleanup .

- Stability : Assess photodegradation under ICH Q1B guidelines; store in amber vials at −80°C .

Data Contradiction Analysis Example

Observation : A derivative shows potent in vitro activity (IC₅₀ = 2.1 μM) but fails in vivo.

- Possible causes : Poor absorption (P-gp efflux) or rapid metabolism.

- Solutions :

- Conduct Caco-2 permeability assays (+/- P-gp inhibitors) .

- Identify metabolites via LC-QTOF-MS; synthesize stabilized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.